2-Chloro-4-isopropylpyridine
Overview
Description
2-Chloro-4-isopropylpyridine is a chemical compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a chlorine atom and an isopropyl group, respectively. This compound is used as a building block in the synthesis of various compounds with therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-isopropylpyridine typically involves the reaction of 2-chloroisonicotinic acid methyl ester with a format reagent to generate 4-(2-hydroxyisopropyl)pyridine, which is then chlorinated to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of high-purity reagents and controlled reaction environments ensures the consistent production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Ketones or alcohols.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-isopropylpyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and isopropyl group contribute to the compound’s binding affinity and specificity. The pyridine ring can participate in various chemical reactions, influencing the compound’s overall activity and effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine atom at position 2.
4-Chloropyridine: A derivative with a chlorine atom at position 4.
2-Chloro-4-methylpyridine: A derivative with a chlorine atom at position 2 and a methyl group at position 4.
Uniqueness
2-Chloro-4-isopropylpyridine is unique due to the presence of both a chlorine atom and an isopropyl group, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-4-propan-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGGRUPKXCGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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